N-[4-(isobutyrylamino)phenyl]pentanamide
Description
N-[4-(isobutyrylamino)phenyl]pentanamide is a synthetic amide derivative characterized by a pentanamide group (-CONH-C₄H₉) attached to a para-substituted phenyl ring. The substituent at the 4-position of the phenyl ring is an isobutyrylamino group (-NH-CO-C(CH₃)₂), which introduces steric bulk and modulates electronic properties.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-6-14(18)16-12-7-9-13(10-8-12)17-15(19)11(2)3/h7-11H,4-6H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
UMWVDPZFYWVHBF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)C |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[4-(isobutyrylamino)phenyl]pentanamide with phenylpentanamide derivatives bearing diverse substituents, focusing on synthesis, physicochemical properties, and functional group effects.
Physicochemical Properties
Melting Points and Stability
| Compound ID | Melting Point (°C) | Notable IR Absorptions (cm⁻¹) |
|---|---|---|
| 22 | 218–219 | 1685 (CONH), 1164 (SO₂NH) |
| 23 | 220–221 | 1667 (CO), 1141 (SO₂NH) |
| 24 | 216 | 1676 (CONH), 1152 (SO₂NH) |
| 25 | 208–209 | 1669 (CONH), 1151 (SO₂NH) |
Key Observations :
- Sulfonamide derivatives exhibit higher melting points (208–221°C) due to hydrogen bonding via -SO₂NH and -CONH groups.
- The target compound (isobutyrylamino-substituted) is expected to have a lower melting point than sulfonamides due to reduced hydrogen-bonding capacity but higher than non-polar aryl derivatives.
Molecular Parameters
| Compound ID | Accessible Area (Ų) | Molecular Area (Ų) | Excluded Volume (ų) |
|---|---|---|---|
| 21 | 735 | 408 | 368 |
| 39 | 566 | 322 | 308 |
Connolly Parameters (–3):
- The isobutyrylamino group in the target compound may reduce accessible area compared to sulfonamides due to steric bulk.
Functional Group Impact on Bioactivity
- Sulfonamide Derivatives (22–25) : Exhibit antitubercular activity via inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis .
- Piperazinyl Derivatives (–15): Target dopamine D3 receptors (e.g., compound 7h in ) with IC₅₀ values in nanomolar ranges, indicating CNS applications.
- However, the absence of sulfonyl groups may limit antibacterial efficacy.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
